molecular formula C17H28O3 B1233524 12-Hydroxy-5,8,10-heptadecatrienoic acid CAS No. 50683-78-8

12-Hydroxy-5,8,10-heptadecatrienoic acid

Cat. No.: B1233524
CAS No.: 50683-78-8
M. Wt: 280.4 g/mol
InChI Key: KUKJHGXXZWHSBG-GMPNNLDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-HHTrE is a trienoic fatty acid that consists of heptadeca-5,8,10-trienoic acid bearing an additional 12-hydroxy substituent. It has a role as a metabolite. It is a long-chain fatty acid, a trienoic fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a heptadecanoic acid.

Properties

CAS No.

50683-78-8

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

(5E,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11+

InChI Key

KUKJHGXXZWHSBG-GMPNNLDHSA-N

SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Pictograms

Irritant

Synonyms

12-HHT
12-hydroxy-5,8,10-heptadecatrienoic acid
12-hydroxy-5,8,10-heptadecatrienoic acid, (E,Z,Z)-isomer
12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-(E,Z,Z)-isomer
12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-(Z,E,E)-isomer
12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-isomer
12-L-hydroxy-5,8,10-heptadecatrienoic acid
hydroxyheptadecatrienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-5,8,10-heptadecatrienoic acid
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12-Hydroxy-5,8,10-heptadecatrienoic acid
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12-Hydroxy-5,8,10-heptadecatrienoic acid
Reactant of Route 4
12-Hydroxy-5,8,10-heptadecatrienoic acid
Reactant of Route 5
12-Hydroxy-5,8,10-heptadecatrienoic acid
Reactant of Route 6
12-Hydroxy-5,8,10-heptadecatrienoic acid

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